

what is Oxaprozin D4 and its primary use in research

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Compound of Interest

Compound Name: Oxaprozin D4

Cat. No.: B1149992

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Oxaprozin D4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Oxaprozin D4**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. This document details its chemical properties, primary applications in research, and provides exemplary experimental protocols for its use.

Core Concepts: Understanding Oxaprozin D4

Oxaprozin D4 is a stable isotope-labeled version of Oxaprozin, where four hydrogen atoms have been replaced with deuterium.[1][2] This isotopic substitution makes it chemically almost identical to Oxaprozin but with a higher molecular weight. This key difference allows it to be distinguished from the unlabeled parent compound by mass spectrometry.[3]

The primary and critical use of **Oxaprozin D4** in a research setting is as an internal standard for quantitative analyses.[2][4] In techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated standards like **Oxaprozin D4** are considered the gold standard. They are added in a known quantity to samples to correct for variations during the analytical process, including sample preparation, injection volume, and ionization efficiency, thereby ensuring the accuracy and precision of the

quantification of the actual analyte (Oxaprozin).[3] It can also be utilized as a tracer in metabolic studies.[2]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of **Oxaprozin D4** and its parent compound, Oxaprozin.

Property	Oxaprozin D4	Oxaprozin	Source(s)
Molecular Formula	C ₁₈ H ₁₁ D ₄ NO ₃	C ₁₈ H ₁₅ NO ₃	[4]
Molecular Weight	297.34 g/mol	293.32 g/mol	[4]
IUPAC Name	2,2,3,3-tetradeuterio-3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid	3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid	[5][6]
CAS Number	Not explicitly available for D4 version	21256-18-8	[5]
Appearance	White to off-white solid	White to off-white powder	[4][7]
Melting Point	Not specified	162°C to 163°C	[7]
pKa	Not specified	4.3	[7]
LogP (Octanol/Water Partition Coefficient)	Not specified	4.8 (at pH 7.4)	[7]
Purity (LCMS)	≥99.08%	Not applicable	[4]

Experimental Protocols

General Protocol for Quantitative Analysis of Oxaprozin in Plasma using Oxaprozin D4 as an Internal Standard via LC-MS/MS

This protocol provides a representative methodology for the quantification of Oxaprozin in a biological matrix, such as human plasma.

3.1.1. Materials and Reagents

- Oxaprozin analytical standard
- **Oxaprozin D4** (internal standard)
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- LC-MS/MS system with an electrospray ionization (ESI) source

3.1.2. Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh and dissolve Oxaprozin and **Oxaprozin D4** in methanol to prepare individual primary stock solutions of 1 mg/mL. Store at -20°C.
- Working Standard Solutions:
 - Prepare a series of working standard solutions of Oxaprozin by serial dilution of the primary stock solution with a 50:50 methanol:water mixture. These will be used to create the calibration curve.

- Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
 - Dilute the **Oxaprozin D4** primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

3.1.3. Sample Preparation (Protein Precipitation)

- Pipette 100 μ L of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
- Add 200 μ L of the internal standard working solution (100 ng/mL **Oxaprozin D4** in acetonitrile) to each tube. The acetonitrile will precipitate the plasma proteins.
- Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions (Illustrative)

- LC System: UPLC or HPLC system
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient: Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
- Injection Volume: 5 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Detection Mode: Multiple Reaction Monitoring (MRM)
 - Oxaprozin: Determine precursor → product ion transition (e.g., m/z 294.1 → 248.1)
 - **Oxaprozin D4**: Determine precursor → product ion transition (e.g., m/z 298.1 → 252.1)

3.1.5. Data Analysis

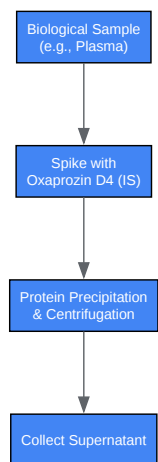
- Integrate the peak areas for both Oxaprozin and **Oxaprozin D4** for all samples.
- Calculate the peak area ratio (Oxaprozin peak area / **Oxaprozin D4** peak area).
- Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
- Determine the concentration of Oxaprozin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Workflows and Pathways

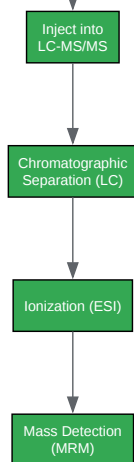
Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of an analyte (Oxaprozin) in a biological sample using a deuterated internal standard (**Oxaprozin D4**).

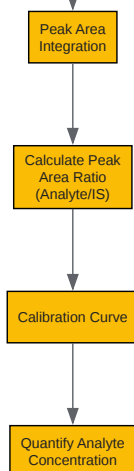
Sample Preparation



LC-MS/MS Analysis



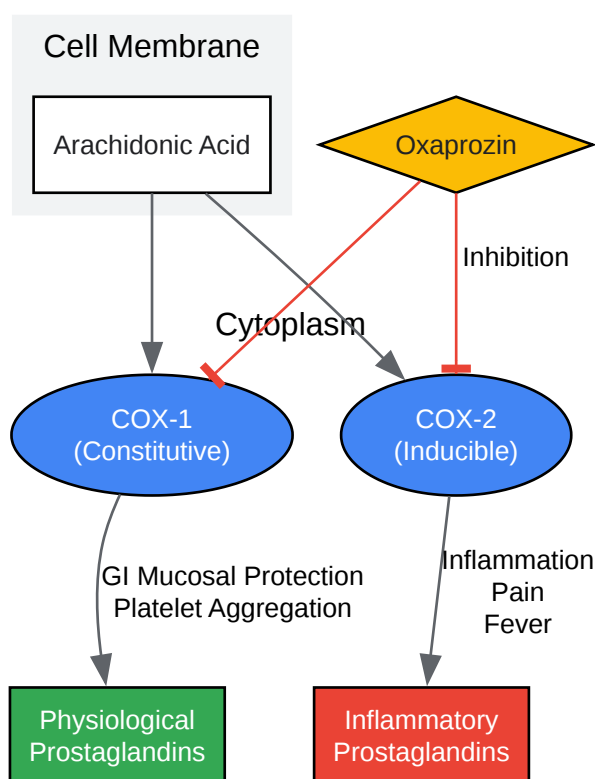
Data Processing

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Caption: Workflow for quantitative analysis using an internal standard.

Signaling Pathway of Oxaprozin (Parent Compound)

While **Oxaprozin D4**'s primary role is as an analytical tool, the mechanism of action of its parent compound, Oxaprozin, is relevant for contextual understanding in drug development. Oxaprozin is an NSAID that primarily functions by inhibiting cyclooxygenase (COX) enzymes.



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Caption: Mechanism of action of Oxaprozin via COX enzyme inhibition.

Conclusion

Oxaprozin D4 is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its role as a deuterated internal standard ensures the reliability and accuracy of quantitative data for its non-labeled counterpart, Oxaprozin. The protocols and information provided in this guide serve as a foundational resource for the effective implementation of **Oxaprozin D4** in a laboratory setting.

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